![molecular formula C10H11BrO B6338954 3-[(2-Bromophenyl)methyl]oxetane CAS No. 1823939-89-4](/img/structure/B6338954.png)

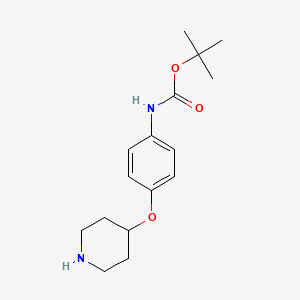

3-[(2-Bromophenyl)methyl]oxetane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-[(2-Bromophenyl)methyl]oxetane” is a chemical compound that falls under the category of oxetanes . Oxetanes are four-membered heterocyclic compounds containing an oxygen atom . They have gained significant interest in medicinal chemistry due to their attractive polar and low molecular weight motifs . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .

Synthesis Analysis

The synthesis of oxetanes often involves the ring-opening of epoxides followed by ring closure . For example, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . A related method was reported that used the sodium anion of an NTs-sulfoximine .Chemical Reactions Analysis

Oxetanes are known to undergo various chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .科学研究应用

3-[(2-Bromophenyl)methyl]oxetane is used in a variety of scientific research applications, including in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of various polymers and copolymers systems. Additionally, it is used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and thiophenes.

作用机制

Target of Action

Oxetanes, in general, have been employed to improve drugs’ physicochemical properties . They are known precursors to various heterocycles .

Mode of Action

For instance, they can undergo ring opening with trimethyloxosulfonium ylide to form other compounds .

Biochemical Pathways

Oxetanes are known to be involved in various chemical reactions, leading to the formation of different compounds .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

Oxetanes are known to undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines, including some valuable oxazoline-based bidentate ligands .

Action Environment

The properties of oxetanes can be influenced by various factors, such as temperature and the presence of other compounds .

实验室实验的优点和局限性

The advantages of using 3-[(2-Bromophenyl)methyl]oxetane in lab experiments include its low cost, its availability, and its ease of use. Additionally, it is a relatively stable compound, making it suitable for a variety of applications. The main limitation of using this compound in lab experiments is its toxicity, as it is a moderately toxic compound.

未来方向

For research involving 3-[(2-Bromophenyl)methyl]oxetane include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of various pharmaceuticals and agrochemicals. Additionally, further research could be conducted into the mechanism of action of the compound, as well as its potential uses in the synthesis of various polymers and copolymer systems. Additionally, further research could be conducted into the potential uses of the compound in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and thiophenes. Finally, further research could be conducted into the potential uses of the compound in the synthesis of various other organic compounds.

合成方法

The synthesis of 3-[(2-Bromophenyl)methyl]oxetane is typically carried out by the reaction of 2-bromo-3-methyloxetane with a base, such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is typically carried out at a temperature of between 70 and 90 °C, and the reaction is typically complete within 1 hour.

属性

IUPAC Name |

3-[(2-bromophenyl)methyl]oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWNIBEGNYWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)